molecular formula C11H19NO3 B8645637 Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

Cat. No. B8645637
M. Wt: 213.27 g/mol
InChI Key: LRJODPLIGYBURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

InChI

InChI=1S/C11H19NO3/c1-4-15-10(14)11(2,3)12-7-5-9(13)6-8-12/h4-8H2,1-3H3

InChI Key

LRJODPLIGYBURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)N1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-bromo-2-methylpropanoate (48.3 ml, 5 equiv), 4-piperidone hydrochloride monohydrate (100 g, 1 equiv), acetonitrile (1216 ml) and potassium carbonate (353 g, 4 equiv) was heated at reflux under nitrogen with mechanical stirring for 20 h then cooled in an ice bath before adding diethyl ether (approx. 1400 ml). The mixture was filtered through celite, evaporated in vacuo, then excess bromoester distilled off (50° C. still head temperature/10 Torr). Flash chromatography (silica, 5-30% ethyl acetate in hexane) and evaporation of the product fractions gave the crude product as a yellow oil. To remove some remaining bromoester contaminant this was partitioned between ethyl acetate and 2M aqueous hydrochloric acid. The organic layer was discarded and the aqueous layer was basified with sodium carbonate, saturated with sodium chloride and extracted with ethyl acetate. Drying and evaporation of the organic extracts gave the desired product as a yellow oil (54.7 g).
Quantity
48.3 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1216 mL
Type
reactant
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step Two

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